6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride
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Overview
Description
6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a bicyclic amine that contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.
Amination: Introduction of the amino group is achieved through amination reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which can be carried out using oxidizing agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its bicyclic structure allows it to fit into active sites of enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
6-Aminobicyclo[2.2.2]octane-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-Aminobicyclo[2.2.2]octane-2-thiol: Contains a thiol group instead of a hydroxyl group.
6-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Features a carboxylic acid group instead of a hydroxyl group.
Uniqueness
6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride is unique due to its combination of an amino and hydroxyl group within a bicyclic structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-aminobicyclo[2.2.2]octan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-3-5-1-2-6(7)8(10)4-5;/h5-8,10H,1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBAEXYXACKRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CC2O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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